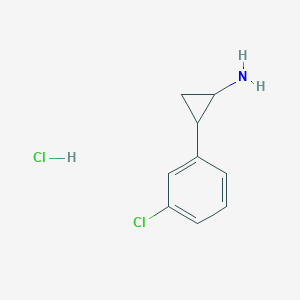

2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDJNIKTHWYMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Chlorophenyl)cyclopropan-1-amine Hydrochloride

CAS Number: 90942-38-4

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride, a notable member of the 2-arylcyclopropylamine (ACPA) class of compounds. While specific data for this particular chloro-substituted analog is limited in publicly accessible literature, this document synthesizes established knowledge of the broader ACPA chemical space to offer valuable insights for its synthesis, characterization, and potential applications in medicinal chemistry and drug development.

Introduction and Chemical Identity

This compound is a chiral small molecule featuring a cyclopropane ring substituted with a 3-chlorophenyl group and an amine group on adjacent carbons. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable property for pharmaceutical development. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 90942-38-4 [1].

It is crucial to distinguish this compound from its structural isomer, [1-(3-chlorophenyl)cyclopropyl]amine hydrochloride (CAS Number: 1217031-87-2), where both the phenyl and amine moieties are attached to the same carbon atom of the cyclopropane ring.

The 2-arylcyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, famously represented by the antidepressant drug tranylcypromine. These conformationally restricted analogs of phenethylamines exhibit unique pharmacological profiles by mimicking the extended conformation of neurotransmitters, allowing for specific interactions with biological targets.

Physicochemical Properties

Detailed experimental data for this compound is not widely available. However, based on the general properties of related compounds, such as its fluorinated analogs, the following characteristics can be anticipated.

| Property | Anticipated Value/Characteristic |

| Molecular Formula | C₉H₁₁Cl₂N |

| Molecular Weight | 204.10 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have some solubility in water and polar organic solvents like methanol and DMSO[2] |

| Stereochemistry | Exists as stereoisomers (cis/trans and enantiomers) |

Synthesis Strategies for 2-Arylcyclopropylamines

While a specific, detailed protocol for the synthesis of this compound is not readily found in peer-reviewed literature, several general and robust methods for the synthesis of 2-arylcyclopropylamines can be adapted.

Cyclopropanation of Styrenes followed by Curtius Rearrangement

A common and versatile approach involves the cyclopropanation of a substituted styrene, in this case, 3-chlorostyrene. The resulting cyclopropanecarboxylate can then be converted to the corresponding amine via a Curtius rearrangement.

Workflow Overview:

Figure 1: General synthetic workflow via cyclopropanation and Curtius rearrangement.

Experimental Considerations:

-

Cyclopropanation: The choice of catalyst (e.g., rhodium or copper complexes) and diazo reagent can influence the diastereoselectivity (cis/trans ratio) of the cyclopropanation.

-

Stereocontrol: For stereoselective synthesis, chiral catalysts or auxiliaries can be employed during the cyclopropanation step. Subsequent separation of diastereomers or enantiomers may be necessary. The synthesis of the related (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine often involves diastereoselective cyclopropanation followed by hydrolysis of the resulting amide[3].

-

Curtius Rearrangement: This rearrangement proceeds through an isocyanate intermediate, which is then trapped by an alcohol (e.g., tert-butanol) to form a carbamate. Subsequent deprotection under acidic conditions yields the desired amine hydrochloride. This method avoids the use of hazardous reagents like sodium azide that are sometimes used in other variations of the Curtius rearrangement[3].

C-H Functionalization Strategies

More modern and atom-economical approaches involve the direct functionalization of C-H bonds. A notable example is the stereodivergent synthesis of 2-arylcyclopropylamines through a sequence of C(sp³)–H borylation and Suzuki-Miyaura coupling.

Logical Relationship Diagram:

Figure 2: Stereodivergent synthesis via C-H borylation and Suzuki-Miyaura coupling.

This advanced methodology offers the advantage of accessing either the cis or trans isomer by simply altering the atmosphere of the coupling reaction.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and stereochemistry of this compound.

Workflow for Analytical Characterization:

Figure 3: A typical analytical workflow for the characterization of this compound.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, including the substitution pattern on the phenyl ring and the relative stereochemistry of the cyclopropane protons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC methods would be necessary to separate and quantify the enantiomers.

-

Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl) to verify the empirical formula.

Applications in Drug Development and Medicinal Chemistry

The 2-arylcyclopropylamine scaffold is a well-established pharmacophore. While specific applications of the 3-chloro substituted analog are not extensively documented, its structural similarity to known bioactive molecules suggests several potential areas of investigation.

-

Monoamine Oxidase (MAO) Inhibition: Tranylcypromine, a non-substituted 2-phenylcyclopropylamine, is a potent MAO inhibitor used as an antidepressant. It is plausible that 2-(3-Chlorophenyl)cyclopropan-1-amine could exhibit similar activity, with the chloro-substituent potentially modulating potency, selectivity, and pharmacokinetic properties.

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition: The 2-arylcyclopropylamine motif is also a key feature in a number of LSD1 inhibitors, which are being investigated as potential cancer therapeutics.

-

Neuromodulatory Activity: As conformationally restricted analogs of phenethylamines, these compounds can be explored for activity at various G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

-

Chemical Probe and Building Block: This compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its defined stereochemistry and reactive amine handle allow for its incorporation into larger scaffolds. The fluorinated analogs are key intermediates in the synthesis of the antiplatelet drug Ticagrelor, highlighting the utility of this class of compounds in constructing complex pharmaceutical agents[3].

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For related compounds, such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Similar hazards should be assumed for the chloro-analog until specific data becomes available.

Conclusion

This compound, identified by CAS number 90942-38-4, is a valuable chemical entity with significant potential in drug discovery and development. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview based on established synthetic methodologies and the known biological activities of the broader 2-arylcyclopropylamine class. Researchers and scientists can leverage this information to guide the synthesis, characterization, and exploration of this promising molecule in their respective fields. Further investigation into the specific properties and biological activities of this compound is warranted to fully unlock its potential.

References

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- DE19961603A1 - Production of 2-chlorocyclopropyl-1-chlorophenyl-triazolonyl-propanol derivative, useful as microbicide, from 2-chlorocyclopropyl-2-chlorobenzyl-oxirane.

- United States Patent 4,338,317.

- WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates.

-

Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Patsnap. [Link]

-

Examining patent applications relating to chemical inventions. GOV.UK. [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- US4670444A - 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds.

-

CAS No : 1258651-83-0 | Product Name : 2-(3-Fluorophenyl)cyclopropan-1-amine Hydrochloride. Pharmaffiliates. [Link]

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride

Introduction

Core Putative Mechanism of Action: Inhibition of Monoamine Transporters

The primary molecular targets for 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride are presumed to be the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transmembrane proteins are responsible for clearing their respective neurotransmitters from the synapse, thereby terminating the signaling event. By binding to these transporters, this compound is expected to act as a competitive inhibitor, preventing the reuptake of dopamine, norepinephrine, and/or serotonin. This leads to an increased concentration and prolonged residence time of these neurotransmitters in the synaptic cleft, resulting in enhanced and extended postsynaptic receptor activation.

The potency and selectivity of this compound towards DAT, NET, and SERT would define its specific pharmacological profile. For instance, a compound with high affinity for DAT would primarily enhance dopaminergic neurotransmission, while a compound with a broader affinity profile would act as a triple reuptake inhibitor.[3] The substitution pattern on the phenyl ring is a key determinant of binding affinity and selectivity for monoamine transporters.[4] The presence of a chlorine atom at the 3-position of the phenyl ring in the subject molecule will influence its interaction with the binding pockets of the monoamine transporters.

Downstream Signaling Consequences

The enhanced neurotransmitter levels resulting from monoamine transporter inhibition trigger a cascade of downstream signaling events within the postsynaptic neuron. The specific pathways activated depend on the neurotransmitter and the subtype of postsynaptic receptor stimulated. For example:

-

Dopaminergic Pathways: Increased dopamine in brain regions like the nucleus accumbens and prefrontal cortex would lead to the activation of D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors, modulating adenylyl cyclase activity, cyclic AMP levels, and protein kinase A (PKA) signaling. These pathways are crucial for reward, motivation, and motor control.

-

Noradrenergic Pathways: Elevated norepinephrine levels would act on α- and β-adrenergic receptors, influencing alertness, arousal, and attention through various G-protein-coupled signaling cascades.

-

Serotonergic Pathways: Increased serotonin would activate a diverse family of 5-HT receptors, most of which are G-protein-coupled, impacting mood, anxiety, and cognition.

Experimental Validation and Characterization

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following protocols outline the standard methodologies used in the field.

In Vitro Binding Affinity Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.

Objective: To determine the binding affinities (Ki) of this compound for human DAT, NET, and SERT.

Methodology:

-

Preparation of Membranes: Cell lines stably expressing the human DAT, NET, or SERT are cultured and harvested. The cell membranes are isolated through differential centrifugation.

-

Radioligand Selection: A specific radioligand for each transporter is chosen (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

-

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

-

Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitor constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

| Transporter | Radioligand | Non-specific Ligand | Representative Ki (nM) of a Known Inhibitor (Cocaine) |

| DAT | [³H]WIN 35,428 | Cocaine (10 µM) | 95 |

| NET | [³H]Nisoxetine | Desipramine (1 µM) | 241 |

| SERT | [³H]Citalopram | Fluoxetine (10 µM) | 120 |

In Vitro Functional Uptake Assays

These assays measure the ability of a compound to inhibit the function of the monoamine transporters.

Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin.

Methodology:

-

Cell Culture: Use cell lines stably expressing the human DAT, NET, or SERT.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Substrate Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the cells.

-

Uptake Termination: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is measured by liquid scintillation counting.

-

Data Analysis: The results are expressed as a percentage of the control uptake (in the absence of the inhibitor), and the IC50 value is determined by non-linear regression.

Summary and Future Directions

Based on its chemical structure, this compound is putatively a monoamine reuptake inhibitor. Its primary mechanism of action is expected to involve the inhibition of DAT, NET, and/or SERT, leading to an increase in the synaptic concentrations of their respective neurotransmitters. The precise pharmacological profile, including its potency and selectivity, would need to be determined through rigorous experimental validation, as outlined in this guide.

Future research should focus on:

-

Stereoisomer Separation and Testing: The cis/trans and (R)/(S) isomers of 2-(3-Chlorophenyl)cyclopropan-1-amine should be synthesized and evaluated independently, as stereochemistry is often a critical determinant of activity and selectivity.

-

In Vivo Studies: If in vitro studies reveal a potent and selective profile, in vivo experiments, such as microdialysis to measure neurotransmitter levels in specific brain regions and behavioral assays relevant to conditions like depression, ADHD, or substance use disorders, would be warranted.

-

Off-Target Screening: A comprehensive screening against a panel of other receptors and transporters is necessary to assess the selectivity and potential for side effects.

This technical guide provides a foundational understanding of the likely mechanism of action of this compound and a roadmap for its experimental characterization.

References

- Uwaso, Y., Yokoyama, N., & Kano, T. (2023).

- Liang, J., Wu, L., Li, Z., Liu, Y., Ding, N., & Dong, Z. (2023). Preparation of core–shell catalyst for the tandem reaction of amino compounds with aldehydes. RSC Advances, 13(8), 5186-5196.

- Takeshima, A., & Kano, T. (2022). The Design and Synthesis of Phenylcyclopropane-Based Secondary Amine Catalysts and Their Applications in Asymmetric Reactions. Synlett, 33(18), 1778-1787.

- Moskalik, M. Y., & Astakhova, V. V. (2022).

- Lee, H. J., & Maruoka, K. (2022). Design of Bifunctional Amino Tf‐Amide Organocatalysts and Application in Various Asymmetric Transformations. The Chemical Record, 22(5), e202200004.

- Homma, C., & Kano, T. (2022). Design and Synthesis of Phenylcyclopropane-based Chiral Amine Catalysts and Their Application in Asymmetric Reactions. Journal of Synthetic Organic Chemistry, Japan, 80(2), 92-102.

- Homma, C., Yamanaka, M., Kano, T., & Maruoka, K. (2021).

- Inokuma, T. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical and Pharmaceutical Bulletin, 69(4), 303-313.

-

PubChem. (n.d.). 2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved January 23, 2026, from [Link]

- Plenge, P., et al. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. Journal of Medicinal Chemistry, 39(22), 4463-4471.

- El Mansari, M., et al. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals, 4(9), 1214-1234.

- Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1-12.16.18.

- Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry.

- Abu-Mour, I., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Catalysis Science & Technology, 10(15), 5094-5102.

- Singh, S. (2015). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry, 58(16), 6299-6321.

- Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1551.

- Fišar, Z. (2016). Drugs related to monoamine oxidase activity.

- Gmeiner, P., et al. (1992). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. Archiv der Pharmazie, 325(1), 59-61.

- Cannon, J. G., et al. (1976). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 19(8), 987-993.

- Negus, S. S., & Banks, M. L. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 14(12), 1647-1657.

- Burnham, B. S. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry, 12(17), 1995-2010.

-

ChemSrc. (n.d.). 1-(3-CHLOROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE. Retrieved January 23, 2026, from [Link]

Sources

- 1. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs) [mdpi.com]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride

Authored by: Senior Application Scientist

Abstract

2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride represents a compelling, albeit underexplored, small molecule with significant therapeutic potential, largely inferred from its structural similarity to the established monoamine oxidase (MAO) inhibitor, tranylcypromine. This guide provides a comprehensive analysis of its probable primary target, monoamine oxidase, and explores a rational framework for identifying and validating novel therapeutic targets. We will delve into the mechanistic underpinnings of its presumed activity, propose detailed experimental protocols for target validation, and discuss the potential therapeutic applications in neuropsychiatric and neurodegenerative disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to capitalize on the therapeutic promise of novel cyclopropylamine derivatives.

Introduction: Chemical Identity and Structural Rationale

This compound is a synthetic compound belonging to the cyclopropylamine class of molecules. Its chemical structure is characterized by a cyclopropane ring attached to a 3-chlorophenyl group and an amine group. The hydrochloride salt form enhances its solubility and stability for research and potential pharmaceutical applications.

The core rationale for investigating this compound stems from its close structural analogy to tranylcypromine, a well-established irreversible inhibitor of monoamine oxidase (MAO). The presence of the cyclopropylamine moiety is the key pharmacophore responsible for the mechanism-based inactivation of the flavin adenine dinucleotide (FAD) cofactor in MAO enzymes. The addition of a chlorine atom at the meta-position of the phenyl ring is a common medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, target selectivity, and binding affinity.

Primary Therapeutic Target: Monoamine Oxidase (MAO)

Based on its chemical structure, the most probable and potent therapeutic target for this compound is monoamine oxidase. MAOs are a family of flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.

-

MAO-B: Primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease and neurodegenerative disorders.

The therapeutic potential of inhibiting these enzymes is well-documented, with applications in major depressive disorder, anxiety disorders, and Parkinson's disease.

Proposed Mechanism of Action: Irreversible MAO Inhibition

The proposed mechanism of action for this compound mirrors that of tranylcypromine. It is anticipated to be a mechanism-based inhibitor, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently binds to the FAD cofactor, leading to irreversible inhibition.

Caption: Proposed mechanism of irreversible MAO inhibition.

Experimental Validation of MAO Inhibition

To rigorously validate MAO as the primary target and to characterize the inhibitory profile of this compound, a series of in vitro and in vivo experiments are essential.

In Vitro MAO Inhibition Assay

Objective: To determine the potency (IC50) and selectivity of the compound for MAO-A and MAO-B.

Protocol:

-

Source of Enzymes: Recombinant human MAO-A and MAO-B enzymes can be commercially sourced.

-

Substrates: Use specific substrates for each isoform. For MAO-A, kynuramine or serotonin are suitable. For MAO-B, benzylamine or phenylethylamine are commonly used.

-

Detection Method: A common method is to use a fluorescent assay where the deamination of the substrate produces a fluorescent product (e.g., 4-hydroxyquinoline from kynuramine) or hydrogen peroxide, which can be detected with a coupled reaction using horseradish peroxidase and a fluorogenic substrate like Amplex Red.

-

Assay Procedure:

-

Prepare a series of dilutions of this compound.

-

Pre-incubate the compound with the MAO enzyme for a defined period (e.g., 15-30 minutes) to allow for time-dependent inhibition.

-

Initiate the reaction by adding the substrate.

-

Measure the rate of product formation over time using a plate reader.

-

Calculate the percent inhibition for each concentration of the compound relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

-

Selectivity Index: The selectivity index is calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A). A value > 1 indicates MAO-A selectivity, while a value < 1 indicates MAO-B selectivity.

In Vivo Target Engagement: Ex Vivo MAO Activity Assay

Objective: To confirm that the compound inhibits MAO activity in the brain of a living organism.

Protocol:

-

Animal Model: Use a suitable rodent model, such as mice or rats.

-

Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

-

Tissue Collection: At a specified time point after dosing, euthanize the animals and dissect the brains.

-

Homogenate Preparation: Homogenize the brain tissue in a suitable buffer.

-

MAO Activity Measurement: Measure the MAO-A and MAO-B activity in the brain homogenates using a similar assay as described for the in vitro studies.

-

Analysis: Compare the MAO activity in the brains of treated animals to that of vehicle-treated controls to determine the in vivo target engagement and dose-response relationship.

Caption: Workflow for MAO target validation.

Exploring Novel Therapeutic Targets

While MAO is the most probable primary target, a comprehensive drug development program should also investigate potential off-target effects and explore the possibility of novel therapeutic targets. The 3-chlorophenyl moiety could confer affinity for other receptors or enzymes.

Broad Target Screening

A high-throughput screening approach is recommended to identify novel interactions.

Recommended Platform: A commercially available broad panel screen, such as the Eurofins SafetyScreen44™ or a similar service, can assess the binding of this compound against a wide array of G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases.

Data Interpretation: Positive "hits" from such a screen (typically defined as >50% inhibition or displacement at a concentration of 10 µM) should be followed up with dose-response studies to determine the potency (Ki or IC50) of the interaction.

Potential Secondary Targets Based on Chemical Structure

-

Serotonin and Dopamine Transporters (SERT and DAT): Due to the compound's structural similarity to monoamine neurotransmitters, it is plausible that it could interact with their reuptake transporters.

-

Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide variety of small molecules and are implicated in various neurological functions.

Therapeutic Implications and Future Directions

The therapeutic potential of this compound will be dictated by its selectivity and potency for its molecular targets.

-

If MAO-A Selective: Potential for development as a novel antidepressant or anxiolytic.

-

If MAO-B Selective: Potential for development as a neuroprotective agent for Parkinson's disease or other neurodegenerative conditions.

-

If Non-selective MAO Inhibitor: Could have broad-spectrum antidepressant effects but may also carry a higher risk of side effects, such as the "cheese effect" (hypertensive crisis after ingesting tyramine-rich foods).

-

If Novel Targets are Identified: The therapeutic applications would depend on the function of the newly identified target.

Future research should focus on a full preclinical characterization, including pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and toxicology studies. Efficacy in relevant animal models of depression, anxiety, or Parkinson's disease will be crucial for advancing this compound towards clinical development.

Quantitative Data Summary

As this is a prospective guide for a relatively uncharacterized compound, the following table is a template for summarizing the key data that should be generated from the proposed experiments.

| Parameter | MAO-A | MAO-B | Novel Target X |

| IC50 (nM) | To be determined | To be determined | To be determined |

| Selectivity Index | To be determined | To be determined | N/A |

| In Vivo ED50 (mg/kg) | To be determined | To be determined | To be determined |

| Binding Affinity (Ki, nM) | N/A | N/A | To be determined |

References

- Tranylcypromine and MAO Inhibition: A comprehensive overview of the mechanism and therapeutic use of tranylcypromine can be found in reviews on MAO inhibitors. A suitable starting point would be a search on PubMed or a pharmacology textbook.

- High-Throughput Screening Services: Information on broad panel screening can be found on the websites of contract research organizations (CROs)

- Fluorescent MAO Assays: Detailed protocols and principles for these assays are available from the manufacturers of the assay kits, such as Thermo Fisher Scientific (Amplex Red).

Methodological & Application

GC-MS analysis of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride.

Application Note: GC-MS Analysis of 2-(3-Chlorophenyl)cyclopropan-1-amine Hydrochloride

Abstract

This application note presents a robust and validated method for the qualitative and quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis.[1][2] Due to the polar and non-volatile nature of the primary amine, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.[3][4] This protocol details an effective derivatization strategy using trifluoroacetic anhydride (TFAA) to convert the analyte into a more volatile and thermally stable trifluoroacetamide derivative, enabling sensitive and reproducible analysis by gas chromatography-mass spectrometry (GC-MS). The method is designed for researchers, scientists, and drug development professionals requiring accurate characterization and quantification of this compound.

Introduction: The Rationale for Derivatization

2-(3-Chlorophenyl)cyclopropan-1-amine is a substituted cyclopropylamine, a structural motif of significant interest in medicinal chemistry due to its unique conformational properties.[1][2] Accurate quantification of this compound and its potential impurities is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs).

The direct GC analysis of primary amines like 2-(3-Chlorophenyl)cyclopropan-1-amine is hindered by several factors:

-

High Polarity: The primary amine group (-NH2) is highly polar, leading to strong interactions with the active sites (silanol groups) on the surface of the GC inlet liner and column stationary phase. This results in significant peak tailing, reduced column efficiency, and poor reproducibility.[3][4]

-

Low Volatility: The hydrochloride salt form is non-volatile. While conversion to the free base is possible, the inherent polarity of the amine still poses a challenge for volatilization in the GC injector.

-

Thermal Lability: Primary amines can be susceptible to thermal degradation at the high temperatures required for GC analysis.[5]

To overcome these challenges, a chemical derivatization step is employed.[3][6] Derivatization is a technique that chemically modifies an analyte to enhance its analytical properties for a specific method.[7] In this case, acylation with trifluoroacetic anhydride (TFAA) is the chosen strategy.[5][8]

Causality of Experimental Choice: TFAA is a highly reactive and volatile acylation reagent that quantitatively reacts with the primary amine to form a stable N-trifluoroacetamide derivative.[5][9][10] This chemical modification achieves three critical objectives:

-

Reduces Polarity: It replaces the active hydrogens on the amine with a non-polar trifluoroacetyl group, minimizing interactions with the GC system.[5]

-

Increases Volatility: The resulting derivative is significantly more volatile than the parent amine, allowing for elution at lower temperatures.[3][9]

-

Enhances Detection: The fluorine atoms in the derivative provide a distinct mass spectral fragmentation pattern, aiding in confident identification and improving sensitivity.[3][5]

Experimental Workflow and Protocol

The entire analytical process, from sample preparation to data analysis, is designed to be a self-validating system, ensuring data integrity and reproducibility. The workflow is visualized in the diagram below.

Caption: High-level overview of the analytical procedure.

Materials and Reagents

| Material | Grade | Supplier |

| 2-(3-Chlorophenyl)cyclopropan-1-amine HCl | Reference Standard | Verified Source |

| Trifluoroacetic Anhydride (TFAA) | Derivatization Grade | Sigma-Aldrich |

| Pyridine | Anhydrous | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Methanol | HPLC Grade | Fisher Scientific |

| Nitrogen Gas | High Purity | Airgas |

| 2 mL GC Vials with PTFE-lined caps | - | Agilent |

Step-by-Step Protocol: Sample Preparation and Derivatization

This protocol is designed to be self-validating by including steps to ensure the reaction goes to completion and that the final sample is suitable for injection.

-

Standard/Sample Weighing: Accurately weigh approximately 10 mg of the this compound reference standard or sample into a 10 mL volumetric flask.

-

Initial Dissolution: Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.

-

Aliquoting: Transfer 100 µL of the stock solution into a 2 mL GC vial.

-

Solvent Evaporation: Gently evaporate the methanol to dryness under a stream of high-purity nitrogen gas at room temperature. This step is crucial to remove any water or protic solvents that could interfere with the derivatization reagent.

-

Free Base Formation & Derivatization:

-

Reaction Incubation: Tightly cap the vial and heat in a heating block or oven at 70°C for 20 minutes.[3] The elevated temperature ensures a rapid and complete reaction.

-

Post-Reaction Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. This removes the highly reactive TFAA and byproducts, protecting the GC column.[3]

-

Reconstitution: Re-dissolve the dried derivative residue in 1.0 mL of ethyl acetate. The sample is now ready for GC-MS analysis.[3]

Instrumentation and Analytical Conditions

The following parameters provide a robust starting point for analysis. Method validation should be performed according to ICH Q2(R1) guidelines to ensure suitability for its intended purpose.[11][12][13][14]

GC-MS System Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Injector | Split/Splitless, Split ratio 20:1 |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| MS Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |

Data Analysis and Expected Results

Analyte Identification

The identity of the derivatized 2-(3-Chlorophenyl)cyclopropan-1-amine is confirmed by its retention time and its mass spectrum.

-

Molecular Weight Calculation:

-

Free Base (C₉H₁₀ClN): 167.63 g/mol

-

TFA Derivative (C₁₁H₉ClF₃NO): 263.64 g/mol

-

-

Expected Mass Spectrum: The EI mass spectrum of the TFA derivative is expected to show a molecular ion (M⁺) at m/z 263. Key fragments would arise from the loss of the trifluoromethyl group, cleavage of the cyclopropane ring, and fragmentation of the chlorophenyl moiety. The characteristic isotopic pattern of chlorine (M and M+2 in an approximate 3:1 ratio) will be a key diagnostic feature.

Method Validation and Trustworthiness

To ensure the trustworthiness of the results, the analytical method must be validated.[15] According to ICH Q2(R1) guidelines, the following parameters should be assessed:[11][12]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo, and a sample spiked with known impurities.

-

Linearity: A minimum of five concentration levels should be analyzed to demonstrate a linear relationship between concentration and detector response.[12]

-

Accuracy & Precision: Assessed by analyzing replicate preparations of a standard at different concentrations across the specified range of the procedure.[11][12]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The reliability of the method with respect to deliberate minor variations in method parameters (e.g., oven ramp rate, flow rate).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the The described derivatization with TFAA is a proven and effective strategy to overcome the inherent challenges of analyzing polar primary amines by GC.[3][5] By converting the analyte to a volatile, stable derivative, this method provides the necessary sensitivity, peak shape, and reproducibility for accurate quantification in research and quality control environments. Adherence to the detailed protocol and proper method validation will ensure the generation of authoritative and trustworthy data.

References

- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

- Raghuram, P., Raju, I., & Sriramulu, J. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Chromatographia.

- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Sigma-Aldrich. (n.d.). Perfluoro Acid Anhydrides.

- Kataoka, H. (2005). Gas Chromatography of Amines as Various Derivatives. Semantic Scholar.

- American Chemical Society. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.

- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

- Chemistry LibreTexts. (2023). Derivatization.

- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Sigma-Aldrich. (n.d.). Guide to Derivatization Reagents for GC.

- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

- Benchchem. (n.d.). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.

- McNair, H. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.

- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- Kamal, A., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.

- Zain, N. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health.

- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

- El-Aneed, A., et al. (2009). An overview of the chemical derivatization of amines for gas chromatography-mass spectrometry. ACS Publications.

Sources

- 1. longdom.org [longdom.org]

- 2. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. gcms.cz [gcms.cz]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. fda.gov [fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note: Comprehensive NMR Characterization of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As aminocyclopropane moieties are critical structural motifs in modern pharmaceuticals, unambiguous characterization is paramount for drug development and quality control. This note outlines optimized protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. It further presents a comprehensive interpretation of the spectral data, explaining the causal relationships between the molecule's unique structure—including the strained cyclopropane ring and the substituted aromatic system—and the resulting chemical shifts, signal multiplicities, and coupling constants. This guide is intended for researchers, chemists, and quality assurance professionals in the pharmaceutical and chemical industries.

Introduction

2-(3-Chlorophenyl)cyclopropan-1-amine is a substituted cyclopropylamine. The aminocyclopropane scaffold is of significant interest in medicinal chemistry due to its unique conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. The hydrochloride salt form is often utilized to enhance the compound's stability and aqueous solubility.

Given the potential for stereoisomerism (cis/trans) and regioisomerism, definitive structural confirmation is essential. High-field NMR spectroscopy is the premier analytical technique for this purpose, providing detailed information about the molecular framework and connectivity. This application note serves as an expert guide to acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for the trans isomer of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for the trans isomer of 2-(3-Chlorophenyl)cyclopropan-1-amine. The trans configuration, where the phenyl and amine groups are on opposite sides of the cyclopropane ring, is typically the thermodynamically more stable isomer.

Figure 1: Structure and atom numbering for trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride.

Part I: Experimental Protocols

This section provides a self-validating system for the acquisition of high-quality NMR data.

Materials and Equipment

-

Analyte: this compound (>98% purity)

-

NMR Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D

-

Internal Standard: Tetramethylsilane (TMS), 0.03% v/v in solvent (optional, as modern spectrometers can reference the residual solvent peak)

-

Equipment: 5 mm NMR tubes, 400 MHz (or higher) NMR spectrometer

Sample Preparation Protocol

-

Weighing: Accurately weigh 5-10 mg of the analyte directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of DMSO-d6 to the vial.

-

Mixing: Gently vortex or sonicate the mixture for 30-60 seconds to ensure complete dissolution. The hydrochloride salt should be readily soluble in DMSO.

-

Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

-

Sealing: Cap the NMR tube securely. Ensure the sample is free of any particulate matter before insertion into the spectrometer.

¹H NMR Acquisition Protocol

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single pulse (zg30)

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-32 (adjust for concentration)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~4 seconds

-

Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation.

¹³C NMR Acquisition Protocol

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Temperature: 298 K

-

Spectral Width: -10 to 160 ppm

-

Number of Scans: 1024-2048 (adjust for concentration and desired signal-to-noise)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~1-2 seconds

-

Processing: Apply an exponential line broadening of 1.0 Hz before Fourier transformation.

Part II: Spectral Interpretation and Analysis

Causality of Solvent Choice

The selection of DMSO-d6 is a critical experimental choice driven by two primary factors:

-

Solubility: As a polar aprotic solvent, DMSO is excellent for dissolving amine hydrochloride salts.

-

Observation of Labile Protons: Unlike protic solvents such as D₂O or CD₃OD, DMSO-d6 does not readily exchange with the protons of the ammonium group (-NH₃⁺).[1] This allows for the direct observation of the ammonium proton signals, confirming the presence of the salt form and providing a complete proton count.[2]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three distinct regions: the aromatic region, the aliphatic (cyclopropyl) region, and the downfield ammonium proton region.

-

Ammonium Protons (-NH₃⁺):

-

Expected Chemical Shift (δ): ~8.5-9.5 ppm.

-

Multiplicity: A broad singlet.

-

Expertise & Causality: The protonation of the amine nitrogen significantly deshields the attached protons, shifting their resonance far downfield. The signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and potential slow chemical exchange with trace water in the solvent. The residual water peak in DMSO-d6 typically appears around 3.3 ppm.[2]

-

-

Aromatic Protons (Ar-H):

-

Expected Chemical Shift (δ): ~7.2-7.5 ppm.

-

Integration: 4H.

-

Expertise & Causality: The 3-chloro-substitution pattern results in four chemically non-equivalent aromatic protons.

-

H2': This proton is ortho to the cyclopropyl group and meta to the chlorine. It will likely appear as a singlet or a narrowly split triplet.

-

H4', H5', H6': These protons will form a complex multiplet system. The electron-withdrawing nature of both the chlorine atom and the cyclopropyl group deshields these protons relative to benzene (δ ≈ 7.3 ppm).[3] The expected pattern would be a doublet of doublets for H6', a triplet for H5', and a doublet for H4'.[4][5]

-

-

-

Cyclopropyl Protons:

-

Expected Chemical Shift (δ): ~1.2-3.2 ppm.

-

Integration: 4H.

-

Expertise & Causality: This is the most structurally informative region. The rigid, strained ring fixes the dihedral angles between protons, leading to predictable coupling constants. The protons are all diastereotopic and will exhibit complex splitting.

-

H1 (CH-N): Expected around δ 2.8-3.2 ppm. This proton is significantly deshielded by the adjacent electron-withdrawing -NH₃⁺ group. It will be a complex multiplet due to coupling with H2, H3a, and H3b.

-

H2 (CH-Ar): Expected around δ 2.3-2.7 ppm. This proton is deshielded by the aromatic ring. It will be a multiplet due to coupling with H1, H3a, and H3b.

-

H3a & H3b (CH₂): Expected around δ 1.2-1.8 ppm. These two methylene protons are diastereotopic. They will couple with each other (geminal coupling, ²J) and with both H1 and H2 (vicinal coupling, ³J). This results in two separate complex multiplets.

-

-

-

Vicinal Coupling Constants (³J) in the Cyclopropane Ring:

-

The Karplus relationship correlates the vicinal coupling constant (³J) to the dihedral angle between protons. For cyclopropanes, this leads to a reliable rule: ³J_cis > ³J_trans .[6]

-

Expected values:

-

³J_cis ≈ 6-12 Hz

-

³J_trans ≈ 2-9 Hz

-

-

By carefully analyzing the coupling patterns of H1 and H2, one can confirm the trans stereochemistry of the molecule. For the trans isomer, H1 and H2 are trans to each other, expecting a smaller coupling constant (e.g., ~4-7 Hz).

-

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule.

-

Aromatic Carbons:

-

Expected Chemical Shift (δ): ~125-145 ppm.

-

Expertise & Causality: Six signals are expected.

-

C1' (ipso-C): The quaternary carbon attached to the cyclopropane ring.

-

C3' (C-Cl): The carbon directly bonded to chlorine, typically found around δ 130-135 ppm.

-

C2', C4', C5', C6': The four protonated aromatic carbons. Their specific shifts are influenced by the electronic effects of the substituents.[7]

-

-

-

Cyclopropyl Carbons:

-

Expected Chemical Shift (δ): ~15-45 ppm.

-

Expertise & Causality: The carbons of a cyclopropane ring are characteristically shielded (appear at a lower ppm value) compared to analogous acyclic carbons due to the ring strain and unique hybridization.[8] However, substituents cause significant shifts.

-

C1 (CH-N): Expected around δ 35-45 ppm. Deshielded by the attached nitrogen.

-

C2 (CH-Ar): Expected around δ 25-35 ppm. Deshielded by the attached aromatic ring.

-

C3 (CH₂): The most shielded of the ring carbons, expected around δ 15-20 ppm.

-

-

Part III: Data Summary and Visualization

Tabulated NMR Data (Expected Values)

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d6)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| -NH₃⁺ | 8.5 – 9.5 | br s | 3H | - |

| H2' | ~7.45 | s or t (narrow) | 1H | - |

| H4', H5', H6' | 7.2 – 7.4 | m | 3H | - |

| H1 (CH-N) | 2.8 – 3.2 | m | 1H | ³J(H1,H2), ³J(H1,H3a/b) |

| H2 (CH-Ar) | 2.3 – 2.7 | m | 1H | ³J(H2,H1), ³J(H2,H3a/b) |

| H3a, H3b | 1.2 – 1.8 | m | 2H | ²J(H3a,H3b), ³J(H3,H1/H2) |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d6)

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C4' | ~142-145 |

| C3' (C-Cl) | ~133-136 |

| C1' | ~130-133 |

| C5' | ~128-131 |

| C2' | ~126-129 |

| C6' | ~125-128 |

| C1 (CH-N) | ~35-45 |

| C2 (CH-Ar) | ~25-35 |

| C3 (CH₂) | ~15-20 |

Experimental Workflow Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Chlorobenzene(108-90-7) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Troubleshooting & Optimization

Technical Support Center: Byproduct Formation in Cyclopropanation Reactions

Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation in these powerful synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems with a focus on identifying the root cause and implementing corrective actions.

Problem 1: My reaction has low yield and a complex crude NMR, showing multiple unidentified products.

Q: I've run a transition-metal-catalyzed cyclopropanation with ethyl diazoacetate (EDA), but the yield of my desired cyclopropane is low, and the NMR is messy. What are the most likely side reactions, and how can I fix this?

A: A complex reaction profile in metal-catalyzed cyclopropanations with diazo compounds typically points to two main culprits: carbene dimerization and C-H insertion . The electrophilic metal carbene intermediate is highly reactive and, if not efficiently trapped by the target alkene, will react with other available species.

1. Carbene Dimerization: This occurs when the metal carbene intermediate reacts with another molecule of the diazo compound or dimerizes with itself.[1] This side reaction is highly concentration-dependent. The dimerization of the carbene derived from EDA, for instance, yields diethyl maleate and diethyl fumarate, which are common impurities.[1]

-

Causality: The second-order kinetics of dimerization compete with the desired bimolecular cyclopropanation. At high concentrations of the diazo compound, the probability of two carbene precursors or a carbene and a diazo molecule encountering each other increases significantly before the carbene can react with the target alkene.

-

Mitigation Protocol: Syringe Pump Addition The most effective way to suppress dimerization is to keep the instantaneous concentration of the diazo compound vanishingly low.

Protocol: Slow Addition of Diazo Reagent

-

Setup: Dissolve the diazo compound (e.g., ethyl diazoacetate) in a suitable anhydrous solvent (e.g., DCM, toluene) to create a dilute solution (e.g., 0.1-0.5 M). Load this solution into a gas-tight syringe and place it on a syringe pump.

-

Reaction Vessel: In the reaction flask, combine the alkene, catalyst (e.g., Rh₂(OAc)₄), and the bulk of the solvent under an inert atmosphere (N₂ or Ar).

-

Initiation: Begin stirring the reaction mixture at the desired temperature (often room temperature is a good starting point).

-

Slow Addition: Program the syringe pump to add the diazo solution over a prolonged period (e.g., 4-8 hours). A typical addition rate might be 1-2 mL/hour.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the alkene and the appearance of the product spot/peak should be observed. Look for the characteristic UV activity of the maleate/fumarate byproducts on a TLC plate if applicable.

-

2. C-H Insertion: The carbene can also insert into activated or unactivated C-H bonds present in the solvent or the substrate itself.[2] This is a common issue with highly reactive "free" carbenes generated photolytically but is also a competing pathway in metal-catalyzed reactions.[2][3] For example, methylene carbene is known to react with alkanes to give elongation products.[2]

-

Causality: The choice of catalyst is paramount in controlling the chemoselectivity between cyclopropanation and C-H insertion. More selective catalysts can temper the reactivity of the carbene, favoring addition over insertion.

-

Mitigation Strategy: Catalyst and Solvent Selection

-

Catalyst Choice: Dirhodium(II) carboxylates, such as Rh₂(OAc)₄ or Rh₂(esp)₂, are often excellent choices for favoring cyclopropanation. For challenging substrates, consider screening a panel of catalysts. Chiral cobalt or rhodium porphyrin complexes, for example, have shown exceptional selectivity in preventing carbene dimerization and promoting cyclopropanation, even with stoichiometric amounts of alkene.[4]

-

Solvent Choice: Avoid solvents with weak C-H bonds if possible. While solvents like hexane are common, they can be susceptible to insertion. Dichloromethane or 1,2-dichloroethane are often preferred. However, solvent effects can be complex, influencing both polarity and catalyst activity.[5][6] It is often best to consult the literature for the specific catalytic system being used.[1]

-

Problem 2: My Simmons-Smith reaction is sluggish, and I'm isolating a methylated byproduct.

Q: I'm attempting a Simmons-Smith reaction on a substrate containing a hydroxyl group. The reaction is slow, and besides unreacted starting material, I've identified a product where my alcohol has been methylated. What is happening?

A: This is a classic issue in Simmons-Smith reactions. The problem stems from two related aspects of the reaction: the nature of the organozinc carbenoid and the Lewis acidic byproduct.

-

Causality:

-

Methylation: The organozinc carbenoids used in this reaction (e.g., from Et₂Zn and CH₂I₂) are electrophilic and can act as methylating agents, particularly towards heteroatoms like oxygen. This side reaction is more prevalent with longer reaction times and excess reagent.[2]

-

Lewis Acidity: The zinc iodide (ZnI₂) byproduct generated is a strong Lewis acid. It can coordinate to basic functional groups like hydroxyls or ethers, deactivating the substrate or potentially catalyzing side reactions and decomposition of acid-sensitive products.[2] This coordination can also slow down the desired cyclopropanation.

-

-

Mitigation Strategies & Protocols:

1. Use of the Furukawa Modification (Et₂Zn): The use of diethylzinc (Furukawa modification) instead of the traditional zinc-copper couple often leads to a more reactive and cleaner reagent.[1][7] It is particularly effective for less nucleophilic alkenes and can be used in non-coordinating solvents like dichloromethane, which enhances the electrophilicity of the reagent.[1][7]

2. Scavenging the Lewis Acidic Byproduct: To prevent issues with ZnI₂, it can be scavenged in situ.

Protocol: Quenching with Pyridine or Excess Diethylzinc

-

Reaction Setup: Perform the Simmons-Smith reaction as usual.

-

Work-up Modification: Upon completion of the reaction (monitored by TLC/GC), cool the reaction mixture in an ice bath.

-

Quenching:

-

Option A (Pyridine): Slowly add pyridine to the reaction mixture. The pyridine will coordinate to the ZnI₂ and excess zinc reagents, forming complexes that are more easily removed during the aqueous work-up.

-

Option B (Excess Et₂Zn): If using the Furukawa method, a slight excess of Et₂Zn can be added at the start to convert the formed ZnI₂ into the less acidic EtZnI.[2]

-

-

Aqueous Work-up: Proceed with a standard aqueous work-up, typically involving quenching with a saturated aqueous solution of NH₄Cl or Rochelle's salt.

3. Hydroxyl Group Protection: If the hydroxyl group is not intended to be a directing group, the most straightforward solution is to protect it. A silyl ether (e.g., TBS, TIPS) is an excellent choice as it is robust to the reaction conditions and easily removed post-cyclopropanation.

-

Frequently Asked Questions (FAQs)

Q1: What are the characteristic NMR signals for a cyclopropane ring, and how can I use NMR to identify byproducts like C-H insertion products?

A1:

-

Cyclopropane Signals: Protons on a cyclopropane ring are highly shielded due to the ring's unique electronic structure and associated ring current effects. They typically appear in the upfield region of the ¹H NMR spectrum, usually between 0.0 and 1.5 ppm .[8][9] These signals are often complex due to geminal and vicinal coupling, but their high-field chemical shift is a strong diagnostic indicator of success.

-

Distinguishing from Byproducts:

-

C-H Insertion Products: These will lack the characteristic upfield cyclopropyl protons. Instead, you will see new signals in the typical aliphatic region (1.0-2.5 ppm) and potentially new methyl signals if a -CH₂- group was inserted into a C-H bond.

-

Carbene Dimers: Products like diethyl maleate or fumarate will show characteristic alkene proton signals in the δ 5.5-7.5 ppm region and ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm).

-

2D NMR: If the ¹H NMR is too complex to interpret, 2D NMR techniques are invaluable. A COSY experiment will show correlations between coupled protons, helping to trace the spin systems of your product and byproducts. An HSQC experiment will correlate protons to their directly attached carbons, confirming the presence of the highly shielded cyclopropyl carbons.

-

Q2: My target molecule contains a vinylcyclopropane moiety, but under thermal conditions, I'm getting a cyclopentene byproduct. What is this reaction?

A2: You are observing the vinylcyclopropane-cyclopentene rearrangement . This is a well-documented thermal or transition-metal-catalyzed ring expansion reaction.[10][11][12][13] While synthetically useful in its own right, it is an undesired side reaction if the vinylcyclopropane is the target.

-

Mechanism: The rearrangement can proceed through either a concerted, pericyclic pathway or a stepwise diradical mechanism, depending on the substrate and conditions.[10] High temperatures favor this rearrangement.

-

Mitigation: To avoid this, ensure that the cyclopropanation reaction is run at the lowest effective temperature and that subsequent purification steps (like distillation) are performed under reduced pressure to keep temperatures low. If the rearrangement is catalyzed by residual metal from the cyclopropanation step, thorough purification to remove the catalyst is critical.

Q3: I am performing a cyclopropanation on an aromatic ring and observing a seven-membered ring product. What is happening?

A3: This is the Büchner ring expansion reaction .[14] It occurs when a carbene or carbenoid adds to an aromatic system like benzene. The initial cyclopropanation product, a norcaradiene, is often unstable and undergoes a rapid electrocyclic ring-opening to form a cycloheptatriene.[14]

-

Mechanism & Byproducts: The reaction begins with the formation of a metal carbene, which adds to the aromatic ring.[14] Depending on the catalyst, this can be a significant competing pathway. Using certain rhodium catalysts can favor the formation of the kinetic cycloheptatrienyl esters, reducing the complexity of the product mixture compared to thermal or photolytic methods.[14][15]

-

Mitigation: The chemoselectivity between cyclopropanation of an alkene (if present) and a Büchner reaction on an aromatic ring is highly dependent on the catalyst and substrate. If you have an alkene you wish to cyclopropanate without reacting with a nearby aromatic ring, catalyst choice is critical. Catalysts with bulky ligands may sterically disfavor approach to the flat aromatic ring. Careful optimization of the catalyst (e.g., comparing different Rh(II) or Cu(I) catalysts) is the best strategy to enhance selectivity for the desired reaction.

Data & Protocols

Table 1: Influence of Reaction Parameters on Byproduct Formation in Diazo-based Cyclopropanations

| Parameter | Condition | Effect on Byproduct Formation | Rationale & Reference |

| Diazo Conc. | High (e.g., batch addition) | ↑ Carbene Dimerization | Second-order kinetics favor dimerization at high concentrations.[1] |

| Low (e.g., slow addition) | ↓ Carbene Dimerization | Keeps instantaneous carbene precursor concentration low, favoring reaction with alkene. | |

| Catalyst | Rh₂(OAc)₄ | General purpose, good yields | Effective but may not be optimal for chemoselectivity vs. C-H insertion. |

| Chiral Co(II)/Rh(II) Porphyrins | ↓ Carbene Dimerization | High stereocontrol and reactivity, allows for stoichiometric alkene usage.[4] | |

| Electron-deficient Rh(III) Cp* | Can favor C-H Activation | Ligand electronics play a key role in directing the carbene's reactivity.[16] | |

| Solvent | Non-coordinating (DCM, DCE) | Generally favored | Reduces catalyst deactivation and can enhance reagent electrophilicity.[1][7] |

| Ethereal (Et₂O, THF) | Can lower selectivity | Lewis basic solvents can coordinate to the catalyst, affecting its activity.[5] | |

| Temperature | Too High | ↑ Decomposition & Side Reactions | Can lead to decomposition of the diazo compound or carbene intermediate. |

| Optimized (often 0°C to RT) | Balances rate and selectivity | Slower reaction rates can improve selectivity by favoring the lower activation energy pathway. |

Protocol: GC-MS Analysis for Product Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for quantifying the ratio of desired product to byproducts.

-

Sample Preparation:

-

Carefully withdraw a small aliquot (~0.05 mL) from the crude reaction mixture.

-

Quench the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., 1 mL of ethyl acetate) and a stir bar. If the reaction contains a solid catalyst, filter the sample through a small plug of silica gel using a pipette.

-

Add an internal standard (e.g., dodecane, naphthalene) of known concentration if quantitative analysis is required.

-

-

GC-MS Parameters (General Example):

-

Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for many cyclopropane products.

-

Injector Temp: 250 °C.

-

Oven Program:

-

Initial: 60 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min.

-

-

Carrier Gas: Helium.

-

MS Detector: Scan range m/z 40-500.

-

-

Data Analysis:

-

Identify the peaks corresponding to starting material, cyclopropane product(s), and byproducts (e.g., diethyl maleate/fumarate) by their retention times and mass spectra.

-

Integrate the peak areas to determine the relative ratios of the components in the crude mixture. This provides a direct measure of the reaction's selectivity.

-

Visualizations

Mechanistic Pathway Diagram

This diagram illustrates the central role of the metal carbene intermediate and the divergent pathways leading to the desired cyclopropane versus common byproducts.

References

- BenchChem. (2025). Side reactions and byproduct formation in cyclopropanation reactions. BenchChem Technical Library.

-

Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

-

Cramer, N., & Laschat, S. (2014). Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. Journal of the American Chemical Society, 136(33), 11849–11852. [Link]

-

Wikipedia. (2023). Simmons–Smith reaction. [Link]

-

Wikipedia. (2023). Buchner ring expansion. [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1688. [Link]

-

Wikipedia. (2023). Vinylcyclopropane rearrangement. [Link]

-

Wikipedia. (2023). Cyclopropanation. [Link]

-

Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. [Link]

-

NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]

-

Wikipedia. (2023). Metal-catalyzed cyclopropanations. [Link]

-

Macmillan Group. (n.d.). Carbene-Mediated C-H Activation and Insertion. [Link]

-

Stoltz Group, Caltech. (2017). Rhodium Carbenes and C–H functionalization. [Link]

-

Wikipedia. (2023). Büchner–Curtius–Schlotterbeck reaction. [Link]

-

Chemistry LibreTexts. (2023). 5: Carbene Reactions. [Link]

-

Wessjohann, L. A., & de la Cruz, R. C. (2005). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions. [Link]

-

Garcı́a-Domı́nguez, A., & Nevado, C. (2015). Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. Accounts of Chemical Research, 48(5), 1487–1498. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

-

Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(13), 4690–4698. [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. [Link]

-

Charette, A. B. (n.d.). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

-

Gillingham, D. (2016). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 6(5), 3021–3025. [Link]

-

ChemTube3D. (n.d.). Reactions of carbenes (C-H bond insertion). [Link]

-

Louie, J., & Gibbard, L. A. (2002). On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement. Journal of the American Chemical Society, 124(49), 14854–14855. [Link]

-

Nevalainen, V. (2006). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. ResearchGate. [Link]

-

Zhang, X. P., & Doyle, M. P. (2002). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. Journal of the American Chemical Society, 124(8), 1866–1873. [Link]

-

Hu, X., & Liu, W. (2018). Analysis of reaction products from the cyclopropanation process. ResearchGate. [Link]

-

Doyle, M. P., & Hu, W. (2002). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(1), 209–214. [Link]

- Google Patents. (2020). WO2020002338A1 - Process for the preparation of cyclopropane compounds using diazo-compounds.

-

Zhang, Y., & Rovis, T. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. National Institutes of Health. [Link]

- Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic enantioselective C–H activation by means of metal-carbenoid-induced C–H insertion. Chemical Reviews, 103(8), 2861–2904.

- Doyle, M. P., Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911–936.

- Maas, G. (2004). Copper-catalyzed cyclopropanations. Chemical Society Reviews, 33(3), 183–190.

- Singh, V. K., DattaGupta, A., & Sekar, G. (1997).

- Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.

- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons.

- Padwa, A., & Krumpe, K. E. (1992). Application of intramolecular carbenoid reactions in organic synthesis. Tetrahedron, 48(26), 5385–5453.

- Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160.

- Pellicciari, R., & Natalini, B. (1988). The chemistry of vinylcyclopropane. Il Farmaco; edizione scientifica, 43(10), 831–854.

- Hudlicky, T., Kutchan, T. M., & Naqvi, S. M. (1985). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions, 33(2), 247–335.

- Pellissier, H. (2007).

- Donaldson, W. A. (2001). Synthesis and reactions of vinylcyclopropanes. Tetrahedron, 57(41), 8589–8627.

-

Bonet, A., & Gulyás, H. (2017). Recent advances in transition-metal-catalyzed Büchner reaction of alkynes. Organic & Biomolecular Chemistry, 15(46), 9734–9744. [Link]

- Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. infoscience.epfl.ch [infoscience.epfl.ch]

- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. researchgate.net [researchgate.net]

- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 11. On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicreactions.org [organicreactions.org]

- 13. researchgate.net [researchgate.net]

- 14. Buchner ring expansion - Wikipedia [en.wikipedia.org]

- 15. Recent advances in transition-metal-catalyzed Büchner reaction of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimization of Cyclopropylamine Synthesis